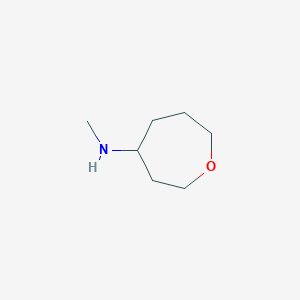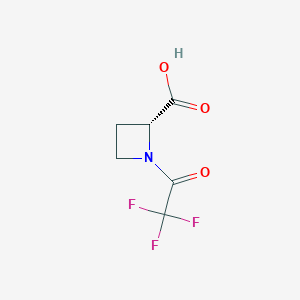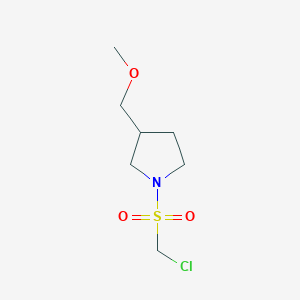
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines This compound is characterized by the presence of a chloromethyl group and a methoxymethyl group attached to the pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-enenitriles, in the presence of sulfonyl radicals.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chlorosulfonation reactions, where sulfonyl chlorides are synthesized using reagents like sodium hypochlorite (NaClO) or sulfuryl chloride (SO2Cl2).
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxymethylating agent reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable and environmentally friendly processes.
Analyse Des Réactions Chimiques
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states of the sulfonyl group.
Cyclization Reactions:
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mécanisme D'action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene: This compound also contains a chloromethyl and sulfonyl group but is attached to a benzene ring instead of a pyrrolidine ring.
Methane, chloro (ethylsulfonyl)-: This compound has a similar sulfonyl and chloromethyl group but is attached to a methane backbone.
Methanesulfonyl chloride: This compound contains a sulfonyl chloride group and is used in various sulfonation reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring structure, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H14ClNO3S |
|---|---|
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
1-(chloromethylsulfonyl)-3-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C7H14ClNO3S/c1-12-5-7-2-3-9(4-7)13(10,11)6-8/h7H,2-6H2,1H3 |
Clé InChI |
KJQBOFFZSMMLKH-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCN(C1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


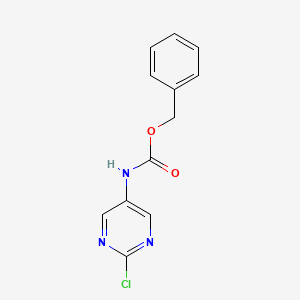
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
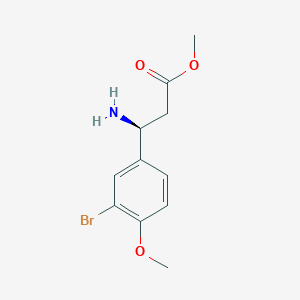


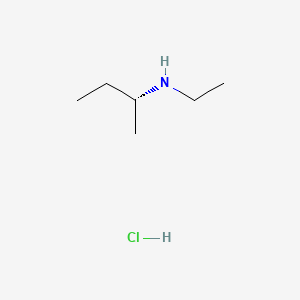
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)


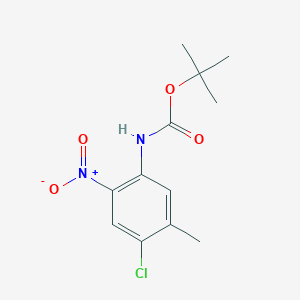
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
